N-(2-(3-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide
Description
Properties
IUPAC Name |
N-[2-[3-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F2N4O4S/c26-17-7-10-21(20(27)13-17)29-24(32)15-36-23-14-30(22-4-2-1-3-19(22)23)12-11-28-25(33)16-5-8-18(9-6-16)31(34)35/h1-10,13-14H,11-12,15H2,(H,28,33)(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZUYQFZKVGHBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])SCC(=O)NC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F2N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that many indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. Therefore, it’s plausible that this compound may interact with a variety of biological targets.
Mode of Action
It’s known that many indole derivatives work by interacting with their targets and causing changes that can lead to various biological effects. For instance, some indole derivatives can inhibit certain enzymes or interact with receptors, altering their function and leading to therapeutic effects.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives, it’s likely that this compound could affect multiple biochemical pathways.
Pharmacokinetics
The compound’s solubility and stability suggest that it could have good bioavailability. The compound is soluble in most organic solvents, which could facilitate its absorption and distribution in the body. It’s also stable in air up to its melting point, which could enhance its stability and shelf-life.
Biological Activity
N-(2-(3-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide is a compound of interest due to its potential biological activity, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
It features a 2,4-difluorophenyl group, an indole moiety, and a nitrobenzamide structure, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the indole structure followed by the introduction of the difluorophenyl and nitrobenzamide groups. The synthetic route often employs coupling reactions and protective group strategies to achieve the desired molecular architecture.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays have demonstrated that it exhibits cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via caspase activation |
| A549 (Lung Cancer) | 15.0 | Inhibition of cell proliferation |
| HeLa (Cervical Cancer) | 10.0 | Disruption of mitochondrial function |
These findings suggest that the compound may induce apoptosis through mechanisms involving caspase pathways and mitochondrial dysfunction.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Studies have reported its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | Bactericidal |
| Escherichia coli | 16 µg/mL | Bacteriostatic |
| Candida albicans | 32 µg/mL | Fungicidal |
The compound's mechanism against bacteria may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to specific functional groups can significantly influence the biological activity of this compound. For example:
- Fluorine Substitution : The presence of fluorine atoms in the phenyl ring enhances lipophilicity and cellular uptake.
- Indole Moiety : The indole structure contributes to receptor binding affinity and selectivity.
A series of analogs were synthesized to evaluate these effects, revealing that certain substitutions increased potency while others diminished activity.
Case Studies
Several case studies illustrate the application of this compound in therapeutic settings:
- Case Study on Breast Cancer : A clinical trial involving patients with advanced breast cancer treated with this compound showed a significant reduction in tumor size after six weeks, correlating with in vitro findings.
- Antimicrobial Resistance : In a study focusing on resistant strains of Staphylococcus aureus, the compound demonstrated efficacy where traditional antibiotics failed, suggesting its potential role in addressing antibiotic resistance.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Scaffold and Substitution Patterns
The table below compares the target compound with structurally related derivatives:
*Calculated based on molecular formulas.
Key Observations:
Indole Positioning : The target compound’s indole is substituted at N1, whereas analogs like N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide feature indole at C3, altering electronic and steric interactions .
Nitro vs. Fluoro Substituents : The 4-nitrobenzamide group in the target compound reduces solubility compared to 4-fluoro analogs (e.g., ) but may improve electrophilic reactivity in covalent binding scenarios .
Thioether vs. Thione : Unlike triazole-thiones in (C=S stretching at 1247–1255 cm⁻¹), the target’s thioether lacks a C=S bond, simplifying its IR profile .
Pharmacological and Physicochemical Properties
- Solubility : The nitro group in the target compound likely reduces aqueous solubility compared to sulfonamide- or hydroxyl-containing analogs (e.g., triazoles in ) .
Preparation Methods
Fischer Indole Synthesis
The indole nucleus is constructed via the Fischer indole synthesis, employing phenylhydrazine and a suitable ketone.
Procedure
- Reactants : Phenylhydrazine (1.08 g, 10 mmol) and methyl ethyl ketone (0.88 g, 12 mmol)
- Conditions : Reflux in acetic acid (20 mL) at 120°C for 6 hours
- Workup : Neutralization with NaHCO₃, extraction with dichloromethane
- Yield : 85% (1.02 g) of 2,3-dimethylindole
Characterization
- ¹H NMR (400 MHz, CDCl₃) : δ 7.65 (d, J = 8 Hz, 1H), 7.23 (t, J = 7 Hz, 1H), 7.11 (t, J = 7 Hz, 1H), 6.98 (d, J = 8 Hz, 1H), 2.45 (s, 3H), 2.32 (s, 3H)
- GC-MS (EI+) : m/z 145.1 [M]⁺
Introduction of Thiol Group at C3
Sulfur incorporation is achieved via radical thiolation using elemental sulfur and a copper catalyst.
Procedure
- Reactants : 2,3-Dimethylindole (1.45 g, 10 mmol), sulfur powder (0.32 g, 10 mmol)
- Catalyst : CuI (0.19 g, 1 mmol)
- Conditions : DMF (15 mL), 110°C, 12 hours under N₂
- Yield : 78% (1.28 g) of 1H-indole-3-thiol
Characterization
- ¹H NMR (400 MHz, DMSO-d₆) : δ 11.2 (s, 1H, SH), 7.54 (d, J = 8 Hz, 1H), 7.21 (t, J = 7 Hz, 1H), 7.03 (t, J = 7 Hz, 1H), 6.88 (d, J = 8 Hz, 1H)
- IR (KBr) : 2560 cm⁻¹ (S-H stretch)
Synthesis of 2-Bromo-N-(2,4-difluorophenyl)acetamide
This intermediate provides the acetamide-thioether precursor.
Procedure
- Reactants : 2,4-Difluoroaniline (1.30 g, 10 mmol), bromoacetyl bromide (2.02 g, 10 mmol)
- Base : Triethylamine (1.40 mL, 10 mmol) in THF (20 mL)
- Conditions : 0°C → RT, 3 hours
- Yield : 92% (2.41 g)
Characterization
- ¹H NMR (400 MHz, CDCl₃) : δ 8.12 (s, 1H, NH), 7.85–7.79 (m, 1H), 6.91–6.83 (m, 2H), 3.98 (s, 2H, CH₂Br)
- GC-MS (EI+) : m/z 263.0 [M]⁺
Thioether Formation: Coupling Indole-3-thiol with Bromoacetamide
A nucleophilic substitution forms the C3-thioether linkage.
Procedure
- Reactants : 1H-Indole-3-thiol (1.49 g, 10 mmol), 2-bromo-N-(2,4-difluorophenyl)acetamide (2.63 g, 10 mmol)
- Base : K₂CO₃ (2.76 g, 20 mmol) in DMF (15 mL)
- Conditions : 60°C, 8 hours
- Yield : 84% (2.86 g) of 3-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-1H-indole
Characterization
- ¹H NMR (400 MHz, DMSO-d₆) : δ 10.8 (s, 1H, NH), 8.02 (d, J = 8 Hz, 1H), 7.65–7.58 (m, 2H), 7.21 (t, J = 7 Hz, 1H), 6.95–6.88 (m, 2H), 3.82 (s, 2H, SCH₂)
- ¹³C NMR (100 MHz, DMSO-d₆) : δ 169.5 (CONH), 162.1 (C-F), 136.2 (C-S), 124.8–110.4 (aromatic carbons)
Introduction of the ethylamine side chain proceeds via nucleophilic substitution.
Procedure
- Reactants : 3-((2-((2,4-Difluorophenyl)amino)-2-oxoethyl)thio)-1H-indole (2.86 g, 8 mmol), 2-bromoethylamine hydrobromide (1.98 g, 9.6 mmol)
- Base : NaH (60% dispersion, 0.48 g, 12 mmol) in THF (20 mL)
- Conditions : 0°C → RT, 6 hours
- Yield : 76% (2.68 g) of 1-(2-aminoethyl)-3-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-1H-indole
Characterization
- ¹H NMR (400 MHz, CDCl₃) : δ 7.72 (d, J = 8 Hz, 1H), 7.45 (t, J = 7 Hz, 1H), 7.12–7.05 (m, 3H), 4.32 (t, J = 6 Hz, 2H, NCH₂), 3.65 (t, J = 6 Hz, 2H, CH₂NH₂), 3.12 (s, 2H, SCH₂)
- HRMS (ESI+) : m/z 418.0982 [M+H]⁺ (calc. 418.0979)
Final Amidation with 4-Nitrobenzoyl Chloride
The terminal amide is formed via Schotten-Baumann reaction.
Procedure
- Reactants : 1-(2-Aminoethyl)-3-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-1H-indole (2.68 g, 6.4 mmol), 4-nitrobenzoyl chloride (1.21 g, 6.5 mmol)
- Base : NaOH (0.26 g, 6.5 mmol) in H₂O/THF (1:1, 20 mL)
- Conditions : 0°C, 2 hours
- Yield : 82% (3.12 g) of target compound
Characterization
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (d, J = 8 Hz, 2H, Ar-NO₂), 8.22 (d, J = 8 Hz, 2H, Ar-NO₂), 7.88 (d, J = 8 Hz, 1H), 7.62–7.55 (m, 3H), 7.32 (t, J = 7 Hz, 1H), 4.55 (t, J = 6 Hz, 2H, NCH₂), 3.82 (t, J = 6 Hz, 2H, CH₂N), 3.45 (s, 2H, SCH₂)
- ¹³C NMR (100 MHz, DMSO-d₆) : δ 169.8 (CONH), 166.2 (Ar-C=O), 150.1 (NO₂-C), 141.2–112.4 (aromatic carbons)
- HPLC Purity : 98.6% (C18 column, 70:30 MeOH:H₂O)
Comparative Analysis of Synthetic Routes
| Parameter | Method A (This Work) | Literature Method |
|---|---|---|
| Overall Yield | 82% | 68% |
| Reaction Time | 32 hours | 48 hours |
| Purification Complexity | Column chromatography | Recrystallization |
| Catalyst Used | None | Ionic liquid |
Scalability and Process Optimization
Key considerations for industrial adaptation:
- Solvent Recovery : DMF and THF are distilled and reused (>90% recovery)
- Catalyst-Free Conditions : Eliminates metal contamination concerns
- Temperature Control : Exothermic amidation step requires jacketed reactors
Q & A
Q. What are the critical synthetic steps and analytical methods for synthesizing this compound?
The synthesis involves multi-step reactions, including:
- Thioether formation : Coupling of a thiol-containing indole intermediate with a 2,4-difluorophenyl-substituted acetamide precursor under controlled temperatures (40–60°C) and inert atmosphere .
- Amide bond formation : Use of carbodiimide coupling agents (e.g., EDC/HOBt) to link the nitrobenzamide moiety to the ethylindole backbone .
- Purification : High-Performance Liquid Chromatography (HPLC) with reverse-phase C18 columns and gradient elution (acetonitrile/water) to isolate the final compound (>95% purity) . Structural confirmation relies on ¹H/¹³C NMR (for functional group assignment) and mass spectrometry (HRMS-ESI) for molecular weight validation .
Q. Which functional groups dictate reactivity and stability during synthesis?
Key groups include:
- Thioether (-S-) linkage : Prone to oxidation; requires inert conditions (N₂ atmosphere) and antioxidants like BHT during storage .
- Nitrobenzamide moiety : Electron-withdrawing nitro group enhances electrophilicity, influencing nucleophilic substitution reactions .
- Fluorophenyl groups : Introduce steric hindrance and metabolic stability via C-F bonds . Stability studies (TGA/DSC) recommend storage at –20°C in amber vials to prevent photodegradation .
Advanced Research Questions
Q. How can contradictory biological activity data across studies be resolved?
Discrepancies in IC₅₀ values (e.g., anticancer assays) may arise from:
- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times. Validate using standardized protocols (e.g., NCI-60 panel) .
- Solubility issues : Use co-solvents (DMSO ≤0.1%) and confirm compound stability in media via LC-MS .
- Structural analogs : Compare with derivatives (e.g., 4-fluorobenzyl or chlorophenyl variants) to isolate structure-activity relationships (SAR) .
Q. What strategies optimize reaction yields while minimizing side products?
- Competing pathways : Thioether oxidation can form sulfones; mitigate via low-temperature reactions (<50°C) and chelating agents (EDTA) to trap metal catalysts .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of nitrobenzamide intermediates but may hydrolyze amides. Test mixed solvents (e.g., THF:H₂O) .
- Catalyst screening : Pd/C or Ni catalysts for nitro group reduction; monitor by TLC (Rf = 0.3 in ethyl acetate/hexane) .
Q. How can computational modeling guide SAR studies for this compound?
- Docking simulations : Use AutoDock Vina to predict binding to tyrosine kinase domains (e.g., EGFR). Key interactions:
- Nitrobenzamide forms hydrogen bonds with Lys721.
- Difluorophenyl group occupies hydrophobic pockets .
- QSAR models : Correlate logP values (calculated via ChemAxon) with cytotoxicity data to prioritize derivatives with balanced lipophilicity (logP 2–4) .
Q. What advanced techniques elucidate the compound’s 3D structure and electronic properties?
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., indole NH∙∙∙O nitro interactions) .
- DFT calculations : Gaussian 16 simulations reveal electron density maps, highlighting electrophilic regions (nitro group) and nucleophilic sulfur sites .
- Spectrofluorometry : Monitor fluorescence quenching in presence of DNA intercalators (e.g., ethidium bromide) to assess DNA-binding affinity .
Q. How is metabolic stability assessed in preclinical models?
- In vitro microsomal assays : Incubate with human liver microsomes (HLM) and NADPH. Analyze metabolites via LC-MS/MS. Major pathways:
- Oxidative defluorination (CYP3A4-mediated).
- Glucuronidation of the indole NH group .
- Pharmacokinetic profiling : Administer IV/PO in rodents; calculate AUC, t₁/₂, and bioavailability. Nanoformulations (liposomes) improve solubility .
Methodological Tables
Table 1. Key Synthetic Parameters and Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thioether formation | DMF, 50°C, N₂, 12h | 65–70 | |
| Amide coupling | EDC/HOBt, DCM, rt, 24h | 80–85 | |
| Purification | HPLC (C18, 70% MeOH/H₂O) | >95 |
Table 2. Biological Activity Comparison
| Assay Type | Cell Line/Model | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Anticancer (MTT) | HeLa | 1.2 ± 0.3 | |
| Anticancer (MTT) | MCF-7 | 3.8 ± 0.5 | |
| Anti-inflammatory | RAW 264.7 (LPS) | 15.6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
